4,5-Dihydroxy-2-fluoropyridine
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Overview
Description
4,5-Dihydroxy-2-fluoropyridine is a fluorinated pyridine derivative characterized by the presence of two hydroxyl groups at the 4 and 5 positions and a fluorine atom at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydroxy-2-fluoropyridine typically involves the selective fluorination of pyridine derivatives. One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction using palladium on carbon (Pd/C) in the presence of ammonium formate . This method ensures high yields and purity of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydroxy-2-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium hydride (NaH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dihydroxy-2-fluoropyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4,5-Dihydroxypyridine
- 2,4,5-Trifluoropyridine
Comparison: 4,5-Dihydroxy-2-fluoropyridine is unique due to the presence of both hydroxyl groups and a fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs. For instance, 2-Fluoropyridine lacks the hydroxyl groups, which limits its reactivity and potential applications. Similarly, 4,5-Dihydroxypyridine does not have the fluorine atom, which reduces its ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C5H4FNO2 |
---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
2-fluoro-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C5H4FNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8) |
InChI Key |
VWRPSQORKORUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)O)F |
Origin of Product |
United States |
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